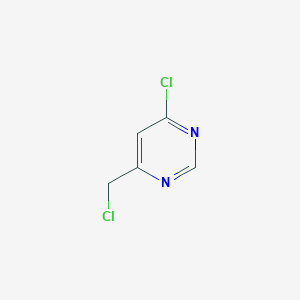

4-Chloro-6-(chloromethyl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Chemical Science

The pyrimidine ring is a fundamental heterocyclic scaffold that is a core component of essential biological molecules such as the nucleobases uracil (B121893), thymine, and cytosine found in DNA and RNA. bohrium.com This inherent biological relevance has made pyrimidine derivatives a "privileged scaffold" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. bohrium.commdpi.comelsevierpure.comnih.gov The pyrimidine framework offers numerous sites for chemical modification, allowing for the synthesis of large and diverse compound libraries for drug discovery and other applications. bohrium.commdpi.com Researchers are continually exploring new synthetic methods and biological applications for pyrimidine-based molecules, driven by their proven track record in producing compounds with a wide array of therapeutic properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities. mdpi.comresearchgate.net

Overview of Halogenated Pyrimidines as Research Targets

The introduction of halogen atoms onto the pyrimidine ring significantly modifies its electronic properties and reactivity, making halogenated pyrimidines valuable intermediates in chemical synthesis. acs.org Halogen atoms can act as leaving groups in nucleophilic substitution reactions, enabling the introduction of various functional groups onto the pyrimidine core. This reactivity is crucial for the construction of more complex molecules. Furthermore, halogenated pyrimidines themselves can exhibit interesting biological activities. For instance, they have been investigated as radiosensitizers in cancer therapy, where their incorporation into DNA can enhance the effects of radiation treatment. nih.govnih.gov The specific position and type of halogen atom can influence the compound's reactivity and biological profile, a subject of ongoing research. acs.org

Research Trajectories for 4-Chloro-6-(chloromethyl)pyrimidine

The compound this compound is of particular interest due to its dual reactivity. It possesses a chlorine atom directly attached to the pyrimidine ring at position 4 and a chloromethyl group at position 6. This allows for selective reactions at either site, providing a powerful tool for synthetic chemists.

Key research areas for this compound include:

Synthesis of Novel Heterocyclic Systems: The reactive nature of both chlorine substituents allows for their participation in cyclization reactions to form fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, which are themselves an important class of compounds with potential pharmaceutical applications.

Development of Biologically Active Molecules: Its role as a versatile intermediate makes it a valuable starting material for the synthesis of compounds with potential therapeutic applications, including antiviral and anticancer agents.

Nucleophilic Substitution Studies: The differential reactivity of the two chlorine atoms provides a platform for studying the principles of nucleophilic aromatic substitution and nucleophilic alkyl substitution within the same molecule.

Chemical Properties and Synthesis of this compound

This section details the known chemical properties and synthetic routes for this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.01 g/mol |

| CAS Number | 85878-84-8 |

Note: This data is compiled from publicly available chemical databases.

Synthesis

While specific, detailed, and high-yield syntheses for this compound are not extensively documented in readily available literature, general methods for the synthesis of related chlorinated pyrimidines often involve the reaction of a corresponding hydroxypyrimidine or pyrimidinedione with a chlorinating agent like phosphorus oxychloride (POCl₃). googleapis.com For example, the synthesis of 4,6-dichloropyrimidine (B16783) can be achieved through various methods, including the reaction of formamidine (B1211174) and acetamidine (B91507) hydrochlorides with phosgene. googleapis.com It is plausible that a similar strategy, starting from a precursor like 6-(hydroxymethyl)pyrimidin-4(3H)-one or 6-(chloromethyl)uracil, could be employed. prepchem.combldpharm.com Another approach could involve the chlorination of a related methoxypyrimidine derivative. google.com

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the presence of two distinct and reactive electrophilic centers.

Nucleophilic Substitution Reactions

The chlorine atom on the pyrimidine ring and the chlorine in the chloromethyl group are both susceptible to nucleophilic attack. This allows for a wide range of transformations.

At the 4-position: The chlorine atom attached to the pyrimidine ring can be displaced by various nucleophiles, such as amines, alkoxides, and thiols. This is a common strategy for introducing diverse substituents at this position.

At the chloromethyl group: The benzylic-like chlorine atom of the chloromethyl group is also readily substituted by nucleophiles. This provides a handle for extending the carbon chain or introducing other functional groups.

The relative reactivity of these two positions can often be controlled by the choice of nucleophile and reaction conditions, allowing for selective functionalization.

Use as a Scaffold in Medicinal Chemistry

The ability to introduce a variety of functional groups at two different positions makes this compound an attractive scaffold for the synthesis of compound libraries in drug discovery. By systematically varying the substituents at the 4- and 6-positions, chemists can explore the structure-activity relationships of new pyrimidine derivatives. This approach has been utilized in the development of various classes of therapeutic agents. For instance, the core structure of 4-phenylamino-6-phenyl-pyrimidine, which is found in several important enzyme inhibitors, can be synthesized from intermediates like 4-chloro-6-substituted phenyl pyrimidines. nih.gov

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the pyrimidine ring and the methylene (B1212753) protons of the chloromethyl group. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the ring.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the carbon atoms in the molecule. The carbons attached to the chlorine atoms would be expected to appear at characteristic chemical shifts. For example, in 4-chloro-2,6-diaminopyrimidine, the carbon atoms of the pyrimidine ring show distinct signals in the ¹³C NMR spectrum. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (163.01 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the C-Cl bonds, C=N and C=C bonds of the pyrimidine ring, and C-H bonds. The IR spectrum of 4-pyrimidinamine, 6-chloro-2-(methylthio)- shows characteristic peaks that help in its identification. nist.gov

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-2-4-1-5(7)9-3-8-4/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICZKLGFGMANCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617085 | |

| Record name | 4-Chloro-6-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85878-84-8 | |

| Record name | 4-Chloro-6-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-(chloromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 6 Chloromethyl Pyrimidine

Established Synthetic Routes to 4-Chloro-6-(chloromethyl)pyrimidine

Traditional synthetic routes typically involve the construction of a pyrimidine (B1678525) ring followed by sequential functionalization, or the modification of an existing pyrimidine precursor. These methods often rely on potent reagents to introduce the necessary chloro- and chloromethyl- moieties.

The formation of this compound often begins with the synthesis of a pyrimidine ring that already contains a precursor to the chloromethyl group, such as a methyl or hydroxymethyl group. This is followed by chlorination steps.

A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For instance, the synthesis of 4-chloro-2,6-dimethyl-pyrimidine can be achieved by reacting methyl acetoacetate (B1235776) with acetamidine (B91507) hydrochloride, followed by chlorination. google.com The resulting hydroxyl group on the pyrimidine ring is then converted to a chlorine atom, often using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

The chloromethyl group is typically introduced by the direct chlorination of a methyl group on the pyrimidine ring using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Alternatively, a precursor such as 6-chloromethyl-uracil can be used, where subsequent reactions modify the other positions on the ring, for example, through treatment with triethyloxonium (B8711484) tetrafluoroborate (B81430) to yield an ethoxy derivative. prepchem.com Another key strategy is the chlorination of a hydroxymethyl precursor. For example, 2-chloro-4-(hydroxymethyl)pyrimidine can be converted to 2-Chloro-4-(chloromethyl)pyrimidine, demonstrating a common functional group interconversion. chemicalbook.com

A notable two-step, one-pot synthesis has been described for related 4-chloro-2-(trichloromethyl)pyrimidines. This process involves a sequential acylation and intramolecular cyclization of 2-(trichloromethyl)-1,3-diazabutadienes with acyl chlorides, followed by treatment with POCl₃ to install the C4-chloro group. researchgate.netthieme.de

Below is a table summarizing common functionalization reactions.

<جدول>

| Precursor | Product | Reagents | Reaction Type |

|---|---|---|---|

| 4-Hydroxypyrimidine | 4-Chloropyrimidine | POCl₃ | Chlorination |

| 4-Methylpyrimidine | 4-(Chloromethyl)pyrimidine | SOCl₂, PCl₅ | Side-chain Chlorination |

| 4-(Hydroxymethyl)pyrimidine | 4-(Chloromethyl)pyrimidine | SOCl₂ | Chlorination |

| 4,6-Dihydroxypyrimidine | 4,6-Dichloropyrimidine (B16783) | Phosgene, Tertiary Amine | Chlorination |

The synthetic principles applied to this compound are extensible to more complex heterocyclic systems that incorporate this structural motif. A key example is the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, an important scaffold in medicinal chemistry. One reported method avoids starting from a pre-formed pyrimidine ring. Instead, it begins with 2-methyl-3,3-dichloroacrylonitrile, which undergoes a condensation reaction. The resulting intermediate then reacts with formamidine (B1211174) salt in the presence of a base to undergo an addition-condensation cyclization, followed by an elimination reaction to form the final fused-ring product. google.com This approach highlights the construction of the pyrimidine ring as the final step in forming the fused heterocyclic system. The process is noted for its high yield and selectivity with few side reactions. google.com

When multiple reactive sites are present on the pyrimidine ring, achieving regioselectivity is a significant synthetic challenge. In di- and tri-chlorinated pyrimidines, the different chlorine atoms exhibit distinct reactivities toward nucleophiles. For 2,4-dichloropyrimidines, nucleophilic aromatic substitution (SNAr) generally occurs preferentially at the C-4 position. researchgate.netmdpi.com This selectivity is attributed to the electronic properties of the pyrimidine ring, where the C-4 position is more susceptible to nucleophilic attack. mdpi.com

For example, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol (B145695) at room temperature exclusively yields the C-4 substitution product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, in high yield. mdpi.comresearchgate.net This demonstrates the higher reactivity of the C-4/C-6 positions over the C-2 position.

However, this inherent selectivity can be manipulated. The choice of nucleophile can dramatically alter the site of reaction. It has been reported that while most amines react at the C-4 position of 2,4-dichloropyrimidines, the use of tertiary amine nucleophiles can lead to excellent C-2 selectivity. nih.gov This control over regioselectivity is crucial for expanding the diversity of accessible pyrimidine structures.

The table below illustrates the principles of regioselectivity in dichloropyrimidines.

<جدول>

| Substrate | Nucleophile/Reagent | Position of Substitution | Rationale/Outcome |

|---|---|---|---|

| 2,4-Dichloropyrimidine | Primary/Secondary Amines | C-4 | C-4 is electronically favored for SNAr. |

| 2,4-Dichloropyrimidine | Tertiary Amines | C-2 | Specific nucleophile directs substitution to the less reactive site. |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium Ethoxide (EtONa) | C-4/C-6 | C-4 and C-6 positions are more activated than the C-2 position. |

Sustainable and Advanced Approaches in Pyrimidine Synthesis Relevant to this compound

In response to the environmental impact of traditional chemical synthesis, green chemistry principles are increasingly being applied to the production of pyrimidine derivatives. These approaches aim to reduce waste, eliminate hazardous substances, and improve energy efficiency. rasayanjournal.co.inpowertechjournal.com

Modern pyrimidine synthesis emphasizes sustainability through several innovative techniques. powertechjournal.compowertechjournal.com These include the use of safer solvents like water, solvent-free reaction conditions (such as ball milling or "grindstone chemistry"), and energy-efficient methods like microwave and ultrasonic irradiation. rasayanjournal.co.injmaterenvironsci.comresearchgate.net Multicomponent reactions (MCRs) are particularly valued as they combine three or more reactants in a single step to form the product, which significantly reduces reaction time, waste generation, and simplifies workup procedures. rasayanjournal.co.in These greener methods often result in higher yields and purer products compared to conventional techniques. rasayanjournal.co.inresearchgate.net

Catalysis is at the heart of many green synthetic strategies for pyrimidines. Catalysts offer pathways with lower activation energies, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. researchgate.net A wide array of catalytic systems have been developed for pyrimidine synthesis.

Metal-based catalysts are common, with copper-catalyzed reactions being particularly versatile. organic-chemistry.org For example, copper catalysts can facilitate the cyclization of ketones with nitriles or the tandem reaction of propargylic alcohols with amidines to form the pyrimidine ring. organic-chemistry.orgdntb.gov.ua Other metals, such as zinc, iridium, and iron, have also been employed to catalyze various multi-component and cycloaddition reactions leading to pyrimidines. organic-chemistry.orgmdpi.com

In line with green chemistry, there is a growing emphasis on using non-toxic, recyclable, and economically viable catalysts. mdpi.com An example is the use of β-cyclodextrin as a catalyst for pyrimidine synthesis in an aqueous medium. mdpi.com Furthermore, metal-free catalytic systems are being developed. Trifluoroacetic acid (TFA) has been used to catalyze the [3+3] cycloaddition of acetylacetone (B45752) and urea (B33335) in water, a benign solvent. mdpi.com These catalytic methods represent a significant step towards more sustainable and efficient production of pyrimidine-based compounds. researchgate.net

The following table provides examples of catalytic systems used in pyrimidine synthesis.

<جدول>

| Catalyst System | Reaction Type | Advantages |

|---|---|---|

| Copper (Cu) complexes | Cyclization / Annulation | High versatility, good yields. |

| Zinc Chloride (ZnCl₂) | Three-component coupling | Single-step synthesis, applicable to various substrates. |

| Iridium (Ir) complexes | Multicomponent synthesis from alcohols | Regioselective, uses readily available starting materials. |

| β-Cyclodextrin | Multicomponent reaction in water | Recyclable, non-toxic, economically viable. |

| Trifluoroacetic Acid (TFA) | [3+3] Cycloaddition in water | Metal-free, uses an environmentally benign solvent. |

Green Chemistry Principles Applied to Pyrimidine Synthesis

Solvent-Free Synthetic Protocols

Solvent-free synthesis, a key principle of green chemistry, aims to reduce pollution and operational costs by eliminating the need for volatile organic solvents. These reactions are often characterized by shorter reaction times, enhanced selectivity, and simplified product work-up.

Several pyrimidine derivatives have been successfully synthesized using multicomponent reactions under solvent-free conditions. mdpi.com This approach combines multiple starting materials in a single pot without any solvent, directly yielding complex molecules. For instance, 4-substituted aminopyrido[2,3-d]pyrimidines have been synthesized by heating a mixture of 2-aminopyridines, triethyl orthoformate, and various primary amines for three hours, achieving good to excellent yields (61-85%). mdpi.com This methodology offers a general and efficient strategy for constructing diverse fused pyrimidine skeletons. mdpi.com

The advantages of solvent-free protocols are clearly demonstrated when compared to traditional solvent-based methods, as highlighted in the table below.

| Feature | Solvent-Free MCR for Pyrido[2,3-d]pyrimidines | Conventional Solvent-Based Synthesis |

| Solvent | None | Typically DMF, Ethanol, or Acetonitrile |

| Reaction Time | 3 hours mdpi.com | Often > 8-24 hours |

| Yield | 61-85% mdpi.com | Variable, often lower after purification |

| Work-up | Simple, often direct crystallization or chromatography mdpi.com | Requires solvent evaporation, extraction, and washing |

| Environmental Impact | Minimal solvent waste | Significant solvent waste and disposal costs |

Microwave-Assisted Pyrimidine Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that dramatically accelerates chemical reactions. By utilizing microwave irradiation, this technique provides rapid and uniform heating of the reaction mixture, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. nih.govnih.gov

The synthesis of chloropyrimidine derivatives can be significantly enhanced using this technology. A general procedure involves the reaction of a chloropyrimidine precursor with a nucleophile, such as an amine, in a suitable solvent under microwave irradiation. For example, 2-amino-4-chloro-pyrimidine derivatives have been synthesized by reacting the starting materials in anhydrous propanol (B110389) with triethylamine (B128534) at temperatures between 120–140 °C for just 15–30 minutes. nih.gov

This method is particularly effective for one-pot multicomponent reactions. An environmentally friendly, catalyst-free synthesis of pyrano[2,3-d]pyrimidine derivatives was achieved through a three-component condensation in water under microwave irradiation, affording high yields of 78–94% in a mere 3–6 minutes. nih.gov

| Synthesis Method | Reaction Time | Yield | Reference |

| Microwave-Assisted | 3-6 minutes | 78-94% | nih.gov |

| Conventional Heating | Several hours | Lower to moderate | nih.gov |

Ultrasound-Assisted Pyrimidine Synthesis

Ultrasound irradiation, or sonochemistry, provides an alternative energy source for promoting chemical reactions through the phenomenon of acoustic cavitation. nih.gov The formation, growth, and collapse of microscopic bubbles generate localized high-temperature and high-pressure zones, which can enhance reaction rates and yields. This technique is recognized as an environmentally friendly method in organic synthesis. rsc.org

The synthesis of pyrimidines and their fused derivatives has been shown to benefit from ultrasound assistance, which often results in shorter reaction times and higher yields compared to silent (non-sonicated) conditions. nih.gov This approach has been successfully applied to a variety of classical reactions, including multicomponent, cyclocondensation, and alkylation reactions for the construction and derivatization of the pyrimidine core. nih.gov

Furthermore, ultrasound can be effectively combined with other green chemistry principles. The ultrasound-assisted multicomponent synthesis of highly substituted 4H-pyrans in water has been reported, affording excellent yields in short timeframes. nih.gov Similarly, N-substituted 1,2,4-triazole (B32235) derivatives have been synthesized in high yields (75-89%) using ultrasound, which accelerated the reaction rate significantly compared to conventional methods. mdpi.com

| Method | Reaction Time | Yield (Example) | Reference |

| Ultrasound-Assisted (Multicomponent) | 2 hours | 84% | nih.gov |

| Conventional (Room Temp) | 24 hours | 24% | nih.gov |

Mechanochemical Approaches (Ball Milling)

Mechanochemistry utilizes mechanical energy, typically through grinding or milling, to initiate and sustain chemical reactions. nih.gov This solvent-free or low-solvent (liquid-assisted grinding, LAG) technique is a highly efficient and sustainable method for synthesizing complex molecules. Ball milling, a common mechanochemical technique, involves placing reactants in a container with grinding balls, which then rotates at high speeds.

This approach has been successfully used to synthesize molecular chemoreceptors with high efficiency, where precursors are ground in a mixer mill for short periods. nih.gov The method is robust, as the presence of various electron-donating or electron-withdrawing groups on the reactants does not significantly impact the reaction yield. nih.gov Mechanochemical synthesis often provides higher yields and better scalability compared to conventional solution-based methods, significantly improving the ecological and economic aspects of the process. nih.govrsc.org

| Synthesis Technique | Reaction Time | Yield | Notes | Reference |

| Mechanochemical Grinding | 15 minutes | >95% (complete conversion) | Solvent-free synthesis of a thiosemicarbazone. | nih.gov |

| Liquid-Assisted Grinding | 30 minutes | 96% | Synthesis of an amide using a coupling reagent. | nih.gov |

| Solution-Based Reaction | Several hours | 55% | Lower yield compared to mechanochemistry. | nih.gov |

Multicomponent Reactions for Pyrimidine Ring Construction

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates all or most of the atoms of the starting materials. nih.gov This strategy is a cornerstone of green chemistry as it promotes atom economy, reduces the number of synthetic steps, minimizes waste generation, and simplifies purification procedures. mdpi.comnih.gov

The construction of the pyrimidine ring and its fused analogues is particularly well-suited to MCRs. These reactions can be performed under various green conditions, including microwave irradiation, ultrasound assistance, and in the absence of solvents, to create structurally diverse heterocyclic libraries. mdpi.comnih.govnih.gov For example, a one-pot, four-component reaction under microwave irradiation has been used to obtain thiopyrano[4,3-d]pyrimidines in good to excellent yields. mdpi.com Another efficient MCR involves the catalyst-free, microwave-assisted reaction of benzaldehyde (B42025) derivatives, methyl cyanoacetate, and thio-barbituric acid in water to produce pyrano[2,3-d]pyrimidine derivatives. nih.gov

| Reaction Type | Conditions | Key Reactants | Yield | Reference |

| Three-Component | Microwave, Water, Catalyst-Free | Benzaldehyde, Methyl Cyanoacetate, Thio-barbituric acid | 78-94% | nih.gov |

| Three-Component | Ultrasound, Water, Et3N catalyst | Aldehyde, Malononitrile, Diethyl acetylenedicarboxylate | ~84% | nih.gov |

| Three-Component | Solvent-Free, 100°C | 2-Aminopyridine, Triethyl orthoformate, Primary Amine | 61-85% | mdpi.com |

Emerging Technologies in Pyrimidine Synthesis (e.g., Renewable Feedstocks, Biocatalysis)

The future of chemical synthesis lies in the adoption of transformative technologies that are both highly efficient and fundamentally sustainable. For pyrimidine synthesis, this includes the use of renewable starting materials and biocatalytic methods.

Renewable Feedstocks: There is a global trend toward replacing petrochemical feedstocks with renewable, bio-based resources. rsc.org Lignocellulosic biomass, such as wood, grasses, and agricultural waste, can be converted into valuable platform chemicals. pharmafeatures.com For example, technologies like microwave-assisted hydrolysis can selectively break down biomass components. york.ac.uk Lignin can be processed to yield valuable intermediates like levoglucosenone, while citrus peel waste can be used to produce D-limonene. york.ac.uk These bio-based building blocks can then serve as starting materials for the synthesis of complex molecules, including heterocyclic systems, paving the way for a sustainable chemical industry. pharmafeatures.com

Biocatalysis: Biocatalysis leverages the high efficiency and selectivity of enzymes to perform chemical transformations. nih.gov The use of enzymes or whole-cell systems for producing pyrimidine derivatives offers an eco-friendly alternative to traditional chemical methods, which often require harsh conditions and protective group chemistry. nih.gov Enzymes involved in the natural purine (B94841) and pyrimidine salvage pathways are particularly valuable candidates for synthesizing a wide range of nucleic acid analogues. nih.gov Enzymes sourced from thermophiles (heat-loving organisms) are especially prized in industrial biocatalysis for their inherent stability under demanding process conditions. nih.gov The enzymatic approach improves regio-, stereo-, and enantioselectivity, aligning perfectly with the goals of green and sustainable chemistry. nih.gov

| Technology | Approach | Advantages | Reference |

| Renewable Feedstocks | Conversion of biomass (lignin, citrus peel) into chemical precursors using microwave technology. | Reduces reliance on fossil fuels; valorization of waste streams. | pharmafeatures.comyork.ac.uk |

| Biocatalysis | Use of enzymes (e.g., from thermophiles) from metabolic pathways for synthesis. | High selectivity (regio-, stereo-), mild reaction conditions, eco-friendly. | nih.gov |

Table of Mentioned Compounds

| Chemical Name |

| This compound |

| 2-amino-4-chloro-pyrimidine |

| 4-substituted aminopyrido[2,3-d]pyrimidines |

| 2-aminopyridines |

| Triethyl orthoformate |

| Uracil (B121893) |

| Cytosine |

| Pyrano[2,3-d]pyrimidine |

| Thio-barbituric acid |

| Methyl cyanoacetate |

| Benzaldehyde |

| 4H-pyrans |

| Malononitrile |

| Diethyl acetylenedicarboxylate |

| 1,2,4-triazole |

| Thiopyrano[4,3-d]pyrimidines |

| Levoglucosenone |

| D-limonene |

| Et3N (Triethylamine) |

Reactivity and Transformation Pathways of 4 Chloro 6 Chloromethyl Pyrimidine

Nucleophilic Substitution Reactions of Halogen Atoms

The presence of two different types of carbon-chlorine bonds in 4-Chloro-6-(chloromethyl)pyrimidine dictates its behavior in nucleophilic substitution reactions. The chlorine on the aromatic pyrimidine (B1678525) ring and the chlorine on the aliphatic chloromethyl side chain exhibit different levels of reactivity, which can be exploited for selective functionalization. mdpi.com

The chlorine atom at the C-4 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The pyrimidine ring, being an electron-deficient heterocycle, activates the C-4 position for attack by nucleophiles. wuxibiology.com This reactivity is a common feature among chloropyrimidines and is frequently utilized in the synthesis of substituted pyrimidine derivatives. thieme.dersc.orgresearchgate.net In the case of di- or poly-substituted pyrimidines, the C-4 position is often a preferred site for substitution. For instance, studies on 2,4-dichloropyrimidines generally show a preference for nucleophilic attack at the C-4 position. wuxibiology.com Similarly, in 4,6-dichloro-2-(methylthio)pyrimidine (B19916), treatment with sodium ethoxide results in the exclusive displacement of the C-4 chlorine. mdpi.com This inherent reactivity makes the C-4 chlorine of this compound a prime target for introducing a wide array of functional groups. mdpi.com

The chlorine atom of the chloromethyl group at the C-6 position is part of an alkyl halide-like substituent. While this chlorine can also be displaced by nucleophiles, its reactivity is often secondary to that of the C-4 ring chlorine, especially in SNAr-type reactions. mdpi.com The chloromethyl group serves as a convenient handle for introducing various functionalities, but its substitution often requires different conditions compared to the C-4 chlorine. Research on the related compound 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine showed that under specific conditions with methylamine (B109427), the C-4 chlorine is selectively substituted, leaving the chloromethyl group intact. mdpi.com This differential reactivity is key to the stepwise functionalization of the molecule.

The presence of two distinct electrophilic sites in this compound raises the question of regioselectivity and chemoselectivity in its reactions with nucleophiles. Experimental evidence shows that a high degree of selectivity can be achieved.

In the reaction of the closely related 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, the substitution occurs exclusively at the C-4 position of the pyrimidine ring. mdpi.com Treatment of this dichloro derivative with two equivalents of methylamine in tetrahydrofuran (B95107) (THF) at room temperature led solely to the formation of the 4-methylamino product in high yield, with the chloromethyl group remaining unchanged. mdpi.com This demonstrates a clear preference for nucleophilic attack on the electron-deficient pyrimidine ring over the chloromethyl side chain under these conditions.

The principles of Hard and Soft Acids and Bases (HSAB) can help explain the observed selectivity in related systems. thieme.de The C-4 position on the pyrimidine ring is a "harder" electrophilic center compared to the "softer" carbon of the chloromethyl group. Therefore, "hard" nucleophiles (like amines) will preferentially attack the C-4 position. This inherent electronic preference allows for predictable and controlled derivatization. mdpi.comthieme.de Studies on other dichloropyrimidine systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, also highlight how reaction conditions (e.g., choice of base) can direct the substitution to a specific chlorine atom, underscoring the fine control possible in these systems. researchgate.net

Derivatization and Further Functionalization Strategies

The differential reactivity of the two chlorine atoms in this compound makes it a versatile intermediate for creating diverse molecular architectures, particularly in the synthesis of bioactive compounds and fused heterocyclic systems. thieme.de

Amination is a common and crucial transformation for chloropyrimidines, often used in medicinal chemistry. researchgate.netnih.gov As demonstrated with a related pyrazolo[3,4-d]pyrimidine analog, this compound can undergo highly selective amination. mdpi.com

The reaction with methylamine selectively substitutes the C-4 chlorine, yielding the corresponding 4-amino derivative while preserving the reactive chloromethyl group for subsequent modifications. mdpi.com This stepwise approach is invaluable for building complex molecules. mdpi.com The general conditions for such aminations often involve reacting the chloropyrimidine with an amine in a suitable solvent, sometimes with a base to neutralize the HCl formed. mdpi.comnih.gov

Table 1: Regioselective Amination of a this compound Analog

| Reactant | Nucleophile | Conditions | Product | Yield | Finding | Reference |

|---|---|---|---|---|---|---|

| 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine (2 equiv.) | THF, room temp. | 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 71% | Selective substitution at C-4 position. | mdpi.com |

This table is based on data for a closely related analog, illustrating the selective amination principle.

Beyond amination, this compound is a precursor for a variety of other chemical transformations. The electrophilic nature of the compound allows it to react with a range of nucleophiles.

Nucleophilic Substitutions: The chlorine atoms can be displaced by other nucleophiles such as alkoxides and thiols to form ether and thioether derivatives, respectively. These reactions broaden the scope of accessible pyrimidine-based structures.

Synthesis of Fused Heterocycles: The compound is an effective precursor for constructing fused heterocyclic systems. For example, it can be used in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are an important class of compounds with potential pharmaceutical applications. The chloromethyl group can participate in cyclization reactions to form additional rings, while the C-4 chlorine remains available for further functionalization.

Oxidation and Reduction: While less common than substitution reactions, the pyrimidine ring system can potentially undergo oxidation or reduction under specific conditions, although these pathways are not the primary focus of its synthetic applications.

The strategic application of these reactions allows chemists to use this compound as a scaffold to build a library of structurally diverse compounds for various applications.

Mechanistic Studies of this compound Reactions

Computational and experimental studies indicate that the combination of the C4-chloro substituent and the C6-chloromethyl group results in a highly polarized pyrimidine ring, which enhances the electrophilicity at specific positions. The mechanism of action for the molecule often involves its function as an electrophile, reacting with various nucleophiles like amines, thiols, and alkoxides to form a diverse range of substituted pyrimidines.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The most prevalent reaction mechanism for the C4-chloro group is nucleophilic aromatic substitution (SNAr). This pathway is facilitated by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which stabilizes the negatively charged intermediate.

The SNAr mechanism proceeds in two main steps:

Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Chloride Elimination: The aromaticity of the pyrimidine ring is restored through the elimination of the chloride leaving group.

Studies on related chloropyrimidines provide significant insight into the factors governing this mechanism. The rate and success of the substitution are highly dependent on the reaction medium and the properties of the nucleophile. For instance, in the amination of related fused pyrimidines, higher reaction rates were observed in polar solvents like water compared to alcoholic solvents. nih.gov This suggests that polar solvents are better able to stabilize the polar transition state of the Meisenheimer intermediate. nih.gov Furthermore, the amount of acid or base can be critical; for aminations, a low concentration of acid can promote the reaction while minimizing competing hydrolysis. nih.gov

Nucleophilic Aliphatic Substitution (SN2) at the Chloromethyl Group

The chloromethyl group at the C6 position is analogous to a primary alkyl halide and is susceptible to nucleophilic substitution, typically via an SN2 mechanism. This involves a one-step process where the nucleophile attacks the carbon atom, and the chloride ion is displaced simultaneously. This site's reactivity allows for transformations such as cyclization reactions to form additional heterocyclic rings, a pathway that can be controlled to preserve the C4-chloro atom for subsequent functionalization.

Chemoselectivity and Competing Reactions

The key mechanistic challenge in the reactions of this compound is controlling the chemoselectivity—that is, directing the nucleophile to attack either the C4 position or the chloromethyl group. The principle of Hard and Soft Acids and Bases (HSAB) can be a useful predictor of this selectivity. thieme.de

Hard Nucleophiles (e.g., alkoxides, primary amines) are expected to preferentially attack the harder electrophilic center, which is the C4 position on the electron-deficient pyrimidine ring.

Soft Nucleophiles (e.g., thiols, iodide ions) may favor reaction at the softer electrophilic center of the chloromethyl group.

Research on analogous dichloropyrimidine systems has demonstrated that selectivity can be finely tuned. For example, in reactions with 4,6-dichloro-2-(methylsulfonyl)pyrimidine, secondary aliphatic amines and anilines selectively displace the chloride group in the presence of a weak base, whereas deprotonated anilines displace the sulfonyl group. researchgate.net This highlights the delicate interplay between the nucleophile's properties and the reaction conditions in determining the site of attack. Steric factors also play a significant role in directing selectivity. researchgate.net

The following table summarizes the expected reactivity at the two electrophilic sites based on mechanistic principles derived from related compounds.

| Nucleophile Type | Probable Reaction Site | Governing Principle/Mechanism | Supporting Findings |

| Amines (Anilines, Aliphatic) | C4-Position | SNAr, favored by the hard nature of the nucleophile and the electrophilic ring carbon. | Amination of chloropyrimidines is a common transformation, often proceeding with high selectivity under controlled conditions. nih.govresearchgate.net |

| Alkoxides (e.g., EtO⁻) | C4-Position | SNAr, regioselective displacement of the ring chloride is typical for hard alkoxide nucleophiles. | Treatment of dichloropyrimidines with sodium ethoxide leads to exclusive mono-substitution on the ring. mdpi.comresearchgate.net |

| Thiols/Thiolates | Potentially competitive between C4 and chloromethyl | SNAr / SN2, thiols are soft nucleophiles, which could favor attack at the softer chloromethyl carbon, but SNAr at C4 is also facile. | Thiolates are effective nucleophiles for substituting chloro groups on pyrimidine rings. |

| Cyanide Ion | C4-Position | SNAr | In related systems, cyanide has been shown to displace chloro-substituents on the pyrimidine ring. rsc.org |

Applications of 4 Chloro 6 Chloromethyl Pyrimidine As a Key Synthetic Intermediate

Building Block for Novel Heterocyclic Compounds

The presence of two different chlorine-containing functional groups imparts distinct reactivity, enabling chemists to construct a wide array of novel heterocyclic structures. The chlorine atom on the aromatic pyrimidine (B1678525) ring is susceptible to nucleophilic aromatic substitution (SNAr), while the chlorine in the chloromethyl group undergoes aliphatic nucleophilic substitution. This differential reactivity is fundamental to its utility as a scaffold for diverse molecular architectures.

The dual reactivity of 4-Chloro-6-(chloromethyl)pyrimidine facilitates the synthesis of various disubstituted pyrimidine derivatives. The electrophilic character of both the C4 position and the chloromethyl group allows for stepwise reactions with different nucleophiles, leading to the formation of asymmetrically substituted pyrimidines. The mechanism of action involves its function as an electrophile, reacting with nucleophiles to form a wide range of substituted pyrimidines depending on the specific nucleophile and reaction conditions used. While specific examples starting directly from this compound are proprietary or less documented in open literature, the reactivity patterns of closely related compounds, such as 4,6-dichloropyrimidine (B16783), provide insight into the synthetic possibilities. For instance, reactions of dichloropyrimidines with amines demonstrate that substitution can be controlled to achieve mono- or di-substituted products, often leveraging palladium catalysis for the second substitution. nih.gov This principle of selective nucleophilic substitution is directly applicable to this compound for creating a diverse library of compounds.

This compound is an effective precursor for creating fused heterocyclic systems, which are prominent scaffolds in pharmacologically active molecules. Of particular note is its role in synthesizing pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds known for a wide range of biological activities, including anticancer and antitumor effects. nih.govnih.gov

A key example of this application is the use of the closely related fused derivative, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine , which itself contains the two reactive chlorine atoms. Research has shown that the reaction of this compound with methylamine (B109427) is highly regioselective. The nucleophilic substitution preferentially occurs at the C4 position of the pyrimidine ring, while the chloromethyl group remains intact. This reaction yields 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in high yield, demonstrating that the chlorine atom on the pyrimidine ring is more reactive towards amines than the one in the side chain under these conditions. mdpi.com This selective reaction provides an important intermediate for creating more complex, previously inaccessible disubstituted pyrazolo[3,4-d]pyrimidines. mdpi.com

Table 1: Regioselective Amination of a Fused Pyrimidine Derivative

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine (MeNH₂) | 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 71% | mdpi.com |

Intermediate in Drug Discovery and Development (for novel therapeutic agents)

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including anticancer and antiviral drugs. this compound serves as a valuable starting material for the synthesis of such bioactive compounds due to its ability to be readily functionalized.

The pyrazolo[3,4-d]pyrimidine scaffold, accessible from pyrimidine precursors, is of significant interest in drug development, particularly for its ability to inhibit various protein kinases. nih.govnih.gov Kinase inhibitors are a major class of modern cancer therapeutics. For example, derivatives of 4,6-disubstituted pyrimidines have been identified as potent inhibitors of Aurora kinases and CDK9, which are involved in cell cycle regulation and are targets in oncology. chemicalbook.com Similarly, pyrimidine-based compounds have been developed as inhibitors of FLT3 kinase, a target in acute myeloid leukemia (AML). acs.org The synthesis of these complex inhibitors often begins with a functionalized pyrimidine ring, for which this compound is a suitable starting block, allowing for the introduction of various side chains necessary for biological activity.

Intermediate in Agrochemical Development (for novel crop protection agents)

In addition to pharmaceuticals, pyrimidine derivatives play a significant role in the agrochemical industry as fungicides, herbicides, and herbicide safeners. nih.govnih.gov Derivatives of this compound have been specifically investigated for their potential fungicidal and herbicidal properties. The compound's utility in this sector is further highlighted by the commercial success of structurally related chloropyrimidines.

For instance, 4,6-dichloropyrimidine is a key intermediate in the synthesis of the broad-spectrum fungicide Azoxystrobin and the herbicide safener Fenclorim . nih.govgoogle.com Other related compounds, such as 4-chloro-6-methyl-2-(methylthio)pyrimidine, are used as intermediates in the synthesis of herbicides. chemimpex.com The development of pyrimidinyloxybenzoic acid herbicides also relies on pyrimidine intermediates like 4,6-dimethoxy-2-methylsulfonylpyrimidine. asianpubs.org These examples underscore the importance of the substituted chloropyrimidine scaffold in creating effective crop protection agents. The unique reactivity of this compound makes it a valuable intermediate for developing new generations of agrochemicals with potentially improved efficacy and environmental profiles. chemimpex.com

Table 2: Examples of Agrochemicals Derived from Related Pyrimidine Intermediates

| Agrochemical | Type | Key Pyrimidine Intermediate | Reference |

|---|---|---|---|

| Azoxystrobin | Fungicide | 4,6-Dichloropyrimidine | google.com |

| Fenclorim | Herbicide Safener | 4,6-Dichloropyrimidine | nih.govacs.org |

| Bispyribac-sodium | Herbicide | 4,6-Dimethoxy-2-methylsulfonylpyrimidine | asianpubs.org |

| Pyribenzoxim | Herbicide | 4,6-Dimethoxy-2-methylsulfonylpyrimidine | asianpubs.org |

Advanced Characterization Techniques for 4 Chloro 6 Chloromethyl Pyrimidine and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are fundamental in determining the molecular framework and functional groups present in 4-Chloro-6-(chloromethyl)pyrimidine and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for delineating the precise arrangement of atoms within a molecule. For derivatives of this compound, NMR provides invaluable information on the substitution patterns and electronic environment of the pyrimidine (B1678525) ring.

In a study of 4-Chloro-6-(trifluoromethyl)pyrimidine, the ¹H NMR spectrum in CDCl₃ showed distinct signals at 9.21 ppm and 7.78 ppm, corresponding to the protons on the pyrimidine ring. chemicalbook.com The significant downfield shift of these protons is indicative of the electron-withdrawing nature of the chloro and trifluoromethyl substituents.

For more complex derivatives, such as those synthesized for medicinal chemistry applications, detailed ¹H and ¹³C NMR analyses are crucial for confirming the successful attachment of various moieties. For instance, in the characterization of N-(1,3,4-thiadiazol-2-yl)amide derivatives, ¹H and ¹³C NMR spectra recorded on a 600 MHz spectrometer were used to confirm the final structures. acs.org Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in hertz (Hz), allowing for the unambiguous assignment of each proton and carbon atom. acs.org

Table 1: Representative ¹H NMR Data for a 4-Chloro-6-(trifluoromethyl)pyrimidine

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|

| 9.21 | s | Pyrimidine-H | chemicalbook.com |

Mass Spectrometry (MS) Techniques (High-Resolution MS, Electron Ionization MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with electrons, causing fragmentation that can provide structural information.

The NIST WebBook provides EI-MS data for 4,6-Dichloropyrimidine (B16783), a related compound, which shows a characteristic fragmentation pattern that can be used for its identification. nist.govnist.gov For derivatives like 4-Chloro-6-(3-fluorophenyl)pyrimidine, the mass spectrum shows the molecular ion peak [M]⁺ and other fragment peaks that help in confirming the structure. Similarly, the mass spectrum for 4-Chloro-6-phenylpyrimidine-1-oxide is available, aiding in its structural analysis.

HRMS is particularly vital in modern chemical research. For example, in the synthesis of novel bioactive compounds, HRMS (ESI+) was used to confirm the elemental composition of the final products, with measured values closely matching the calculated theoretical values. acs.org

Table 2: Mass Spectrometry Data for Selected Pyrimidine Derivatives

| Compound | Ionization Method | m/z (Observed) | Molecular Formula | Reference |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | EI | [M]⁺ | C₄H₂Cl₂N₂ | nist.govnist.gov |

| 4-Chloro-6-(3-fluorophenyl)pyrimidine | EI-B | [M]⁺ at 208 | C₁₀H₆ClFN₂ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectra of pyrimidine derivatives exhibit characteristic absorption bands corresponding to C-H, C=N, C-Cl, and other functional group vibrations.

The NIST Chemistry WebBook contains the condensed phase IR spectrum for 4-Amino-6-chloro-2-(methylthio)pyrimidine and the gas-phase IR spectrum for 4,6-Dichloropyrimidine. nist.govnist.gov These spectra serve as valuable references for identifying the characteristic vibrational modes of the pyrimidine core and its substituents. For instance, the IR spectrum of 4-Chloro-2,6-diaminopyrimidine is also available for comparison. nist.gov

In the synthesis of new compounds, IR spectroscopy is used to monitor the progress of a reaction by observing the appearance or disappearance of key vibrational bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying conjugated systems, such as the pyrimidine ring.

For a series of 4,6-dihydrazone pyrimidine derivatives, UV-Vis spectra showed strong absorption peaks near 205 nm. mdpi.com These absorptions are attributed to the C=N functional groups (n→π* transitions) and the large conjugated system (π→π* transitions). mdpi.com UV-Vis spectroscopy can also be used to study the interaction of these molecules with biological macromolecules like DNA, where changes in the absorption spectra upon binding can provide insights into the binding mode. mdpi.com

Solid-State Structural Analysis (X-ray Diffraction)

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

While a specific crystal structure for this compound was not found in the search results, the crystal structure of a related compound, 2-(chloromethyl)pyridine, has been determined. researchgate.net The analysis revealed a monoclinic crystal system with space group P2₁/c. researchgate.net Such studies on analogous structures provide valuable insights into the likely packing and intermolecular interactions that might be present in the crystal lattice of this compound. In the development of novel compounds, single-crystal X-ray diffraction is often the gold standard for structural verification. mdpi.com

Elemental Composition Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and elemental composition.

For newly synthesized derivatives of this compound, elemental analysis is a standard characterization method to confirm that the correct product has been obtained with a high degree of purity. rsc.org For instance, in the synthesis of a novel magnesium complex, elemental analysis was performed, and the found percentages of Carbon, Hydrogen, and Nitrogen were compared to the calculated values to validate the structure. rsc.org

Computational and Theoretical Studies on 4 Chloro 6 Chloromethyl Pyrimidine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netjchemrev.comjchemrev.com It is frequently employed to determine optimized geometries, electronic properties, and vibrational frequencies of pyrimidine (B1678525) and its derivatives. researchgate.netjchemrev.comacs.org For 4-chloro-6-(chloromethyl)pyrimidine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide fundamental insights into its molecular characteristics. researchgate.netjchemrev.com

Structural Optimization and Conformational Analysis

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The pyrimidine ring itself is aromatic and therefore largely planar. However, the presence of the chloromethyl group introduces a degree of conformational flexibility around the C-C bond connecting it to the pyrimidine ring. Conformational analysis would explore the rotational barrier of this group to identify the most stable conformer, which is essential for accurate predictions of other properties.

While specific data for this compound is unavailable, studies on similar molecules like 2-amino-4,6-dimethyl pyrimidine have successfully used DFT to achieve optimized geometrical parameters that show good agreement with experimental data. researchgate.net An illustrative example of what a structural optimization might yield for a related pyrimidine derivative is presented in the table below.

Illustrative Optimized Structural Parameters for a Pyrimidine Derivative (Data for illustrative purposes)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C2-N1 | 1.34 | N1-C2-N3 |

| N1-C6 | 1.33 | C2-N3-C4 |

| C6-C5 | 1.40 | N3-C4-C5 |

| C5-C4 | 1.39 | C4-C5-C6 |

| C4-N3 | 1.33 | C5-C6-N1 |

This table is for illustrative purposes and does not represent actual calculated data for this compound.

Electronic Properties (HOMO-LUMO Energy Gaps)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. semanticscholar.orgacs.org

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For this compound, the electron-withdrawing nature of the chlorine atoms and the pyrimidine ring nitrogens would be expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. DFT calculations would precisely quantify the HOMO and LUMO energy levels and the resulting energy gap.

Illustrative HOMO-LUMO Data for Pyrimidine Derivatives (Data for illustrative purposes)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyrimidine | -7.32 | -0.68 | 6.64 |

| 2-Chloropyrimidine | -7.54 | -1.52 | 6.02 |

This table is for illustrative purposes and does not represent actual calculated data for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs, which align well with Lewis structures. acs.orgresearchgate.net This method is invaluable for understanding electron delocalization, hyperconjugative interactions, and charge distribution within a molecule. semanticscholar.orgacs.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govnih.gov The MEP map is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.

Typically, regions of negative potential (often colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the nitrogen atoms of the pyrimidine ring. Conversely, regions of positive potential (blue) indicate electron-deficient areas and are prone to nucleophilic attack. These would be expected on the hydrogen atoms and around the carbon atoms bonded to the electronegative chlorine atoms. The MEP surface would provide a clear visual guide to the molecule's reactive sites. nih.govnih.gov

In Silico Prediction of Reactivity and Interaction Sites

The computational data from DFT, NBO, and MEP analyses can be integrated to make in silico predictions about the reactivity and potential interaction sites of this compound. The presence of two chlorine atoms, one on the pyrimidine ring and one in the chloromethyl group, makes this molecule a versatile intermediate in organic synthesis.

The chlorine on the pyrimidine ring is expected to be susceptible to nucleophilic aromatic substitution, a common reaction for chloropyrimidines. nih.gov The MEP and NBO analyses would highlight the electrophilicity of the carbon atom attached to this chlorine. The chloromethyl group provides another reactive site, where the chlorine can be displaced by nucleophiles via an SN2-type reaction. Computational studies can help predict the relative reactivity of these two sites and how they might be selectively targeted under different reaction conditions.

Molecular Modeling for Ligand-Receptor Interactions (for derivatives)

While this compound is primarily a synthetic intermediate, its derivatives are of significant interest in medicinal chemistry. Pyrimidine-based compounds are known to exhibit a wide range of biological activities, often by interacting with specific protein receptors. remedypublications.comsemanticscholar.orgnih.govresearchgate.netmdpi.comrsc.org

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a larger molecule, such as a protein receptor. remedypublications.comsemanticscholar.orgresearchgate.netmdpi.com If derivatives of this compound were to be investigated as potential drugs, molecular docking studies would be essential. These studies would help to:

Predict the binding affinity of the derivatives to a target protein.

Identify the key amino acid residues involved in the interaction.

Understand the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand-receptor complex.

Guide the design of new derivatives with improved potency and selectivity.

For example, a synthesized library of compounds derived from this compound could be virtually screened against a panel of cancer-related kinases to identify potential inhibitors. remedypublications.com The insights gained from such modeling are invaluable in the drug discovery and development process. semanticscholar.orgnih.govresearchgate.netmdpi.comrsc.org

Prediction of Pharmacokinetic and Toxicological Profiles (ADMET) (for derivatives)

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. In silico ADMET prediction has become an indispensable tool for rapidly screening virtual libraries of compounds and identifying candidates with favorable pharmacokinetic and safety profiles. While specific ADMET data for derivatives of this compound is not readily found in the public domain, studies on other pyrimidine derivatives offer valuable insights into the types of predictions that can be made.

For instance, a study on a series of pyrimidine derivatives synthesized for their potential as anti-renal cancer agents included in silico ADMET prediction. gjpb.de This involved the use of software to predict properties such as drug-likeness, bioactivity, absorption, distribution, metabolism, excretion, and toxicity. gjpb.de In one such study, out of a library of 121 heterocyclic compounds including pyrimidine derivatives, 19 compounds demonstrated promising drug-like properties and absorption percentages. gjpb.de Further screening based on plasma protein binding and blood-brain barrier penetration narrowed down the candidates. gjpb.de

Similarly, computational analysis of other pyrimidine derivatives, such as those designed as potential antimicrobial agents, has involved ADMET prediction to assess their drug-like characteristics. researchgate.net These studies often evaluate parameters based on established models like Lipinski's rule of five to predict oral bioavailability. nih.gov The prediction of toxicity is another crucial aspect, with models capable of estimating potential organ toxicity, mutagenicity (Ames test), and other adverse effects. nih.gov

The following table presents a representative example of predicted ADMET properties for a different set of pyrimidine derivatives, illustrating the type of data generated in such computational studies. It is important to note that these values are not for derivatives of this compound but serve as an illustrative example of in silico ADMET profiling for the broader pyrimidine class.

Table 1: Representative Predicted ADMET Properties for Selected Pyrimidine Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Predicted Oral Absorption (%) | Predicted Blood-Brain Barrier Penetration |

| Derivative A | 350.4 | 3.2 | 1 | 5 | High | Low |

| Derivative B | 420.5 | 4.5 | 2 | 6 | Moderate | Low |

| Derivative C | 388.2 | 2.8 | 0 | 4 | High | High |

Note: The data in this table is illustrative and not specific to derivatives of this compound. The values are hypothetical and represent the types of parameters assessed in ADMET studies of pyrimidine derivatives.

Advanced Computational Methodologies in Pyrimidine Design (e.g., AI-Assisted Design)

The field of drug discovery is increasingly leveraging advanced computational methodologies, including artificial intelligence (AI), to accelerate the design and optimization of new therapeutic agents. The pyrimidine scaffold, with its versatile chemical nature and presence in numerous approved drugs, is a prime target for these innovative approaches. nii.ac.jp

Data-driven machine learning is another powerful tool in the design of pyrimidine derivatives. Quantitative Structure-Activity Relationship (QSAR) models can be developed from large datasets of known compounds to predict the biological activity of new, untested molecules. These models use molecular descriptors to establish a mathematical relationship between the chemical structure and a specific biological endpoint, such as anticancer activity. A workflow involving the curation of data from chemical databases, development of machine learning QSAR models, and subsequent validation with newly synthesized compounds has been demonstrated for pyrimidine and uracil (B121893) derivatives.

Fragment-based drug discovery (FBDD) is another strategy that benefits from computational advancements. In this approach, small molecular fragments that bind to a biological target are identified and then elaborated into more potent lead compounds. Computational docking studies are used to screen virtual libraries of fragments and guide their three-dimensional elaboration to optimize interactions with the target protein. This modular and programmable approach can streamline the discovery of novel inhibitors for various targets.

Environmental and Degradation Aspects of Chlorinated Pyrimidine Compounds

Formation of Chlorinated Pyrimidines in Water Treatment Processes (Disinfection By-Products)

There is no available scientific literature or data to suggest that 4-Chloro-6-(chloromethyl)pyrimidine is a known disinfection by-product (DBP) formed during water treatment processes such as chlorination. While it is established that chlorine can react with naturally occurring organic matter containing pyrimidine (B1678525) structures to form various DBPs, no studies have specifically identified the formation of this compound through this pathway. Research on DBP formation tends to focus on more commonly detected classes of compounds like trihalomethanes and haloacetic acids, and while nitrogenous DBPs are a growing area of concern, the specific formation of this compound has not been documented.

Environmental Fate and Persistence of Chlorinated Pyrimidines in Aquatic Systems

Specific data on the environmental fate and persistence of this compound in aquatic systems is not available in published scientific literature. To understand the potential behavior of such a compound, information on related chemicals can sometimes provide clues. For instance, the Safety Data Sheet for a related compound, 4,6-dichloropyrimidine (B16783), indicates that it is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.com However, it also states that the substance is not considered to be persistent, bioaccumulative, and toxic (PBT). chemicalbook.com This information is for a different, though structurally related, compound and may not be representative of the environmental behavior of this compound. Without specific studies, any discussion on the persistence, mobility, and ultimate fate of this compound in aquatic environments remains speculative.

Degradation Pathways and Kinetics of Pyrimidine Compounds

No studies detailing the degradation pathways or kinetics for this compound were found. The following subsections address specific degradation processes for which no data on the target compound exists.

Photolytic Degradation (e.g., UV Irradiation)

There is no available research on the photolytic degradation of this compound. While studies have been conducted on the UV irradiation of the parent pyrimidine molecule and its nucleobase derivatives, which can lead to the formation of various photoproducts, this information cannot be directly extrapolated to predict the photolytic behavior of a substituted, chlorinated compound like this compound. The presence of chlorine atoms and a chloromethyl group on the pyrimidine ring would significantly influence its photochemical reactivity in ways that have not been experimentally determined.

Oxidative Degradation (e.g., via Chlorination or Advanced Oxidation Processes)

Information regarding the oxidative degradation of this compound through processes like chlorination or advanced oxidation processes (AOPs) is not available in the scientific literature. Research on the oxidative degradation of other pyrimidine derivatives, such as the use of Fenton processes for acetyl-pyrimidine wastewater, exists but does not provide specific pathways or kinetic data applicable to this compound. The reactivity of the chloro- and chloromethyl- substituents towards powerful oxidizing agents like hydroxyl radicals is unknown for this specific molecule.

Strategies for Environmental Mitigation and Control

Given the absence of data on the formation, fate, and degradation of this compound in the environment, no specific strategies for its environmental mitigation and control have been developed or reported. General strategies for controlling potentially harmful organic chemicals in water include preventing their release at the source, and for water treatment, the use of advanced treatment processes such as granular activated carbon (GAC) adsorption or advanced oxidation processes that are effective at removing a broad range of organic contaminants. However, the efficacy of these methods for this compound has not been studied.

Q & A

Q. What are the established synthetic routes for 4-chloro-6-(chloromethyl)pyrimidine derivatives?

A two-step synthesis is commonly employed, starting from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. The first step involves cyclocondensation with chloroacetyl chloride to form the pyrimidinone intermediate, followed by chlorination using phosphorus oxychloride (POCl₃) to introduce the chloro substituent . Alternative methods for chlorination, such as refluxing in POCl₃, have been validated for related pyrimidine derivatives . Key optimization parameters include reaction temperature (e.g., 100°C for POCl₃-mediated chlorination) and solvent removal under reduced pressure to isolate the product .

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Chloroacetyl chloride, cyclocondensation | Pyrimidinone intermediate |

| 2 | POCl₃, 100°C, 1 hour | 4-Chloro-6-(chloromethyl) derivative |

Q. How can researchers characterize this compound derivatives effectively?

Characterization relies on multi-modal analytical techniques :

- ¹H/¹³C-NMR : Identifies proton environments (e.g., chloromethyl group at δ ~4.5 ppm) and carbon backbone .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₇H₆Cl₂N₃ for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) .

- IR spectroscopy : Detects functional groups (e.g., C-Cl stretching at ~700 cm⁻¹) . Purity should be verified via elemental analysis, and intermediates should be tracked using LCMS to confirm reaction completion .

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact .

- Ventilation : Use fume hoods or gloveboxes when working with volatile reagents like POCl₃ .

- Waste disposal : Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in chlorination steps?

- Catalyst screening : Explore Lewis acids (e.g., DMF) to enhance POCl₃ reactivity .

- Solvent effects : Polar aprotic solvents (e.g., dichloroethane) may improve chlorination efficiency.

- Temperature gradients : Gradual heating (e.g., 80°C → 100°C) reduces side reactions. Post-reaction, repeated solvent removal (e.g., DCM → toluene) minimizes residual POCl₃ . Monitor reaction progress via TLC or LCMS to terminate at optimal conversion .

Q. What strategies resolve contradictions in spectral data for pyrimidine derivatives?

- Dynamic NMR : Resolve rotational isomers or tautomers in chloromethyl-containing compounds .

- X-ray crystallography : Use programs like SHELXL for crystal structure refinement to confirm regiochemistry .

- Isotopic labeling : Deuterated analogs can clarify ambiguous proton assignments in crowded spectral regions .

Q. How can researchers design biologically active pyrimidine derivatives from this compound?

- Functionalization : Replace the chloro group with nucleophiles (e.g., amines, thiols) to enhance bioactivity .

- Structure-activity relationship (SAR) : Modify the chloromethyl group to alter lipophilicity (e.g., replace with CF₃ for metabolic stability) .

- Biological assays : Test derivatives for kinase inhibition (e.g., PI5P4Kγ) or antiproliferative activity using in vitro models .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.